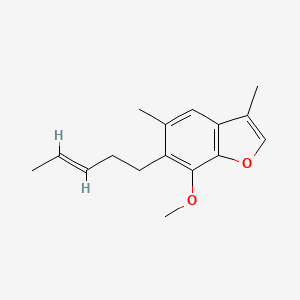

7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and carbonyl compounds.

Introduction of Substituents: The methoxy, dimethyl, and pent-3-en-1-yl groups are introduced through various substitution reactions. For example, methylation can be achieved using methyl iodide and a base, while the pent-3-en-1-yl group can be introduced via a Grignard reaction with an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas and a metal catalyst, such as palladium on carbon, to reduce double bonds or carbonyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the benzofuran ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Alkyl halides, Grignard reagents, and various bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Benzofuran: The parent compound without any substituents.

7-Methoxybenzofuran: A simpler derivative with only a methoxy group.

3,5-Dimethylbenzofuran: A derivative with dimethyl groups but lacking the methoxy and pent-3-en-1-yl substituents.

Uniqueness

7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Biological Activity

7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran, also known by its CAS number 63025-48-9, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various studies, case analyses, and relevant findings to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C16H20O2, with a molecular weight of approximately 244.33 g/mol. The compound features a benzofuran core structure with methoxy and dimethyl substituents, which may influence its biological properties.

Structural Representation

The structural formula can be represented as follows:

Antioxidant Properties

Another significant area of interest is the antioxidant activity of this compound. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases. Preliminary studies suggest that benzofuran derivatives can exhibit potent antioxidant properties, which may be attributed to their phenolic structure that allows for electron donation .

Cytotoxic Effects

Cytotoxicity studies are essential in evaluating the potential therapeutic applications of compounds. Although specific data on this compound is scarce, related compounds have shown cytotoxic effects against various cancer cell lines. For example, some benzofuran derivatives were tested against human cancer cell lines, revealing significant IC50 values that indicate their potential as anticancer agents .

Study 1: Anticancer Potential

A study conducted on similar benzofuran compounds demonstrated their ability to induce apoptosis in cancer cells. The compound was tested against B16 melanoma cells, where it exhibited notable cytotoxicity with an IC50 value of 0.093 ng/mL. This suggests that this compound may possess similar properties warranting further investigation .

Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties of benzofuran derivatives, a series of compounds were evaluated against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications significantly enhanced antibacterial activity, hinting at the possible efficacy of this compound in similar applications .

Summary of Biological Activities

Properties

Molecular Formula |

C16H20O2 |

|---|---|

Molecular Weight |

244.33 g/mol |

IUPAC Name |

7-methoxy-3,5-dimethyl-6-[(E)-pent-3-enyl]-1-benzofuran |

InChI |

InChI=1S/C16H20O2/c1-5-6-7-8-13-11(2)9-14-12(3)10-18-16(14)15(13)17-4/h5-6,9-10H,7-8H2,1-4H3/b6-5+ |

InChI Key |

XQCXEGXEIQGTSU-AATRIKPKSA-N |

Isomeric SMILES |

C/C=C/CCC1=C(C2=C(C=C1C)C(=CO2)C)OC |

Canonical SMILES |

CC=CCCC1=C(C2=C(C=C1C)C(=CO2)C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.